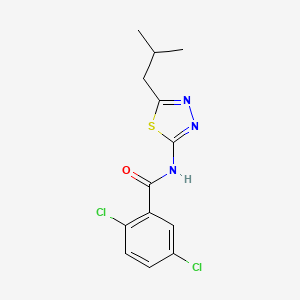![molecular formula C17H17ClN2O3 B5788379 N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5788379.png)
N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide, commonly known as CM-272, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. CM-272 has been found to be effective in inhibiting the activity of several enzymes, making it a promising candidate for the treatment of cancer, inflammation, and autoimmune diseases.
作用機序
CM-272 inhibits the activity of HDACs and LSD1 by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to changes in gene expression and cellular processes. The exact mechanism of action of CM-272 is still being studied, but it is believed to involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.
Biochemical and Physiological Effects
CM-272 has been found to have several biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation, leading to tumor growth inhibition. In addition, it has been found to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis. CM-272 has also been found to improve insulin sensitivity in obese mice, making it a potential treatment for type 2 diabetes.
実験室実験の利点と制限
CM-272 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a viable option for large-scale production. In addition, it has been found to be effective in inhibiting the activity of several enzymes, making it a versatile tool for studying various cellular processes. However, one limitation of CM-272 is its specificity. It has been found to inhibit the activity of several enzymes, which may lead to off-target effects. Therefore, it is important to carefully design experiments to ensure that the observed effects are due to the inhibition of the intended target.
将来の方向性
There are several future directions for the study of CM-272. One area of research is the development of more specific inhibitors that target only HDACs or LSD1. This would reduce the risk of off-target effects and improve the efficacy of the inhibitor. Another area of research is the study of the combination of CM-272 with other therapeutic agents. For example, it has been found to enhance the efficacy of chemotherapy in cancer cells, making it a potential adjuvant therapy. Finally, the use of CM-272 in preclinical and clinical trials for the treatment of cancer, inflammation, and autoimmune diseases is an exciting area of research that holds great promise for the development of new therapeutics.
合成法
The synthesis of CM-272 involves several steps, starting with the reaction of 3-chloro-4-methylaniline with ethyl 4-methoxybenzoate to form N-(3-chloro-4-methylphenyl)-4-methoxybenzamide. This intermediate is then reacted with ethyl oxalyl chloride to form N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide. The synthesis of CM-272 has been optimized to yield high purity and high yield, making it a viable option for large-scale production.
科学的研究の応用
CM-272 has been extensively studied for its potential therapeutic applications. It has been found to be effective in inhibiting the activity of several enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, while LSD1 is an enzyme that demethylates lysine residues on histones. Both of these enzymes play crucial roles in the development and progression of cancer, making them attractive targets for cancer therapy.
特性
IUPAC Name |
N-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-3-6-13(9-15(11)18)20-16(21)10-19-17(22)12-4-7-14(23-2)8-5-12/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKINYDUUXBSDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5788326.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine](/img/structure/B5788332.png)
![[3-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5788346.png)


![1-[4-(benzyloxy)-3-methoxybenzyl]azepane](/img/structure/B5788360.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide](/img/structure/B5788372.png)


